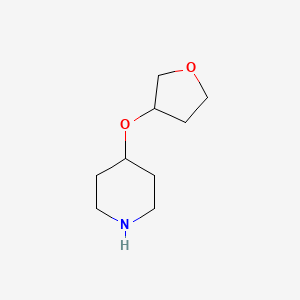

4-(Oxolan-3-yloxy)piperidine

描述

Significance of Saturated Nitrogen Heterocycles in Contemporary Organic Synthesis

Saturated nitrogen heterocycles are ubiquitous structural motifs in a multitude of natural products, pharmaceuticals, and agrochemicals. It is estimated that over 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen-based heterocycle. researchgate.netgla.ac.uk The piperidine (B6355638) ring, a six-membered saturated heterocycle containing one nitrogen atom, is one of the most prevalent of these scaffolds. Its significance stems from several key factors:

Structural Versatility: The piperidine ring can adopt a stable chair conformation, allowing for precise spatial orientation of substituents in axial and equatorial positions. This three-dimensional arrangement is crucial for optimizing interactions with biological targets. google.com

Physicochemical Properties: The presence of the nitrogen atom allows for the formation of hydrogen bonds and salt formation, which can significantly influence a molecule's solubility, lipophilicity, and metabolic stability. grantome.com

Synthetic Accessibility: A wide variety of synthetic methods have been developed for the construction and functionalization of the piperidine ring, making it a readily accessible building block for organic chemists. thieme-connect.com These methods include the hydrogenation of pyridine (B92270) derivatives, intramolecular cyclization reactions, and multicomponent reactions.

The piperidine moiety is a key component in numerous drug classes, including antipsychotics, opioids, and antihistamines, highlighting its critical role in modern drug design. google.com

Importance of Alicyclic Ethers in Complex Molecular Architectures

Alicyclic ethers, which are cyclic compounds containing an ether linkage within a non-aromatic ring system, are also of considerable importance in the construction of complex molecules. The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a five-membered saturated cyclic ether that is widely utilized in organic synthesis. nist.gov Its importance can be attributed to several factors:

Solvent Properties: Tetrahydrofuran is a versatile aprotic, polar solvent capable of dissolving a wide range of polar and nonpolar compounds. chemsrc.com

Synthetic Intermediate: The C-O bonds in the oxolane ring can be cleaved under certain conditions, allowing for its use as a precursor to other functionalized acyclic and heterocyclic structures. nist.gov

The strategic placement of an oxolane moiety within a larger molecular framework can impart desirable properties, making it a valuable tool for molecular design. nih.gov

Overview of Ether Linkages in Bridged and Fused Ring Systems

Ether linkages play a crucial role in the formation of more complex molecular architectures, such as bridged and fused ring systems. These systems are characterized by the sharing of one or more atoms between two or more rings, resulting in rigid, three-dimensional structures.

Bridged Bicyclic Systems: In a bridged bicyclic system, the two rings are connected by two non-adjacent bridgehead atoms and a "bridge" of one or more atoms. The presence of an ether linkage within the bridge or as part of one of the rings can significantly influence the molecule's conformation and reactivity. The synthesis of such systems often involves intramolecular cyclization reactions where an ether oxygen acts as a nucleophile. thieme-connect.com

Spirocyclic Systems: Spirocyclic compounds feature two rings connected by a single common atom, the spiro center. Spirocyclic ethers, where one or both rings contain an ether linkage and the spiro atom is adjacent to the ether oxygen, are found in a number of natural products and are of increasing interest in medicinal chemistry due to their unique three-dimensional structures. researchgate.netlscollege.ac.in The synthesis of spirocyclic ethers can be achieved through various methods, including rearrangement reactions, alkylations, and ring-closing metathesis. lscollege.ac.in

The rigid nature of bridged and fused ether-containing ring systems provides a scaffold for the precise positioning of functional groups, which is highly desirable in the design of molecules with specific biological activities.

Data on 4-(Oxolan-3-yloxy)piperidine

While specific experimental data for the isolated compound this compound is not extensively reported in publicly available literature, its synthesis can be conceptualized through established synthetic organic chemistry principles, primarily the Williamson ether synthesis. This reaction involves the coupling of an alcohol with an alkyl halide in the presence of a base. masterorganicchemistry.comjk-sci.comtransformationtutoring.comchemicalbook.com

Plausible Synthesis of this compound

A likely synthetic route to this compound would involve the reaction of a protected 4-hydroxypiperidine (B117109) with a suitable 3-halooxolane.

Step 1: Protection of 4-Hydroxypiperidine The nitrogen atom of 4-hydroxypiperidine is typically protected to prevent its reaction in the subsequent etherification step. A common protecting group is the tert-butoxycarbonyl (Boc) group. google.com

Reaction: 4-Hydroxypiperidine + Di-tert-butyl dicarbonate (B1257347) → N-Boc-4-hydroxypiperidine

Step 2: Williamson Ether Synthesis The protected 4-hydroxypiperidine is then reacted with a 3-halooxolane (e.g., 3-bromooxolane or 3-iodooxolane) in the presence of a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The base deprotonates the hydroxyl group of the piperidine, forming an alkoxide that then acts as a nucleophile, displacing the halide from the oxolane ring. masterorganicchemistry.comjk-sci.com

Reaction: N-Boc-4-hydroxypiperidine + 3-Halooxolane --(Base)--> N-Boc-4-(oxolan-3-yloxy)piperidine

Step 3: Deprotection The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an appropriate solvent), to yield the desired product, this compound.

Reaction: N-Boc-4-(oxolan-3-yloxy)piperidine --(Acid)--> this compound

Predicted Physicochemical Properties

Based on its structure, the following physicochemical properties for this compound can be predicted.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Boiling Point | Expected to be elevated due to hydrogen bonding capabilities |

| Solubility | Likely soluble in water and polar organic solvents |

| pKa | The piperidine nitrogen is basic, with an estimated pKa similar to other secondary amines |

These are predicted values and would require experimental verification.

Spectroscopic Data Analysis

¹H NMR: The spectrum would be expected to show characteristic signals for the protons on the piperidine and oxolane rings. The protons adjacent to the nitrogen and oxygen atoms would appear at a lower field (higher ppm).

¹³C NMR: The spectrum would display nine distinct carbon signals, with the carbons attached to the nitrogen and oxygen atoms appearing at a lower field.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the piperidine and oxolane rings.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the presence of C-O stretching vibrations for the ether linkage and N-H stretching for the secondary amine of the piperidine ring.

Structure

3D Structure

属性

IUPAC Name |

4-(oxolan-3-yloxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-4-10-5-2-8(1)12-9-3-6-11-7-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPIANJSURIDNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Oxolan 3 Yloxy Piperidine and Analogues

Strategies for Piperidine (B6355638) Ring Formation in O-Linked Architectures

The construction of the piperidine ring is often the pivotal step in the synthesis of complex heterocyclic molecules. Intramolecular cyclization approaches are particularly powerful as they can establish multiple stereocenters and build molecular complexity in a single step from a linear precursor.

Intramolecular Cyclization Approaches

Reductive hydroamination represents a direct method for piperidine synthesis, involving the intramolecular addition of an amine to an unsaturated carbon-carbon bond. A notable example is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. nih.gov This reaction is typically acid-mediated, where the alkyne is functionalized to form an enamine, which then generates an iminium ion. nih.gov The subsequent reduction of this intermediate yields the final piperidine product. nih.gov

This methodology offers a pathway to substituted piperidines from readily available amino-alkynes. The reaction conditions can influence the outcome, with substrate electronics playing a key role; strong electron-releasing groups on aryl substituents may lead to hydrolysis byproducts, while electron-withdrawing groups can hinder the reaction altogether. nih.gov

| Catalyst/Reagent | Substrate Type | Product | Key Features | Reference |

| Acid (e.g., TsOH) | Amino-alkyne | Substituted Piperidine | 6-endo-dig cyclization; proceeds via iminium ion intermediate. | nih.gov |

The intramolecular oxidative amination of non-activated alkenes provides a valuable route to piperidines, allowing for the difunctionalization of a double bond with the concurrent formation of the N-heterocycle. nih.gov This transformation can be catalyzed by transition metals, with gold and palladium complexes being particularly effective.

For instance, a gold(I)-catalyzed approach utilizes an iodine(III) oxidizing agent to facilitate the cyclization of amino-alkenes, leading to the formation of a substituted piperidine with a new C-O bond. nih.gov Enantioselective variants have also been developed using palladium catalysts in conjunction with chiral ligands, such as pyridine-oxazoline (Pyox) ligands, to yield chiral piperidines. nih.gov Another strategy involves a Wacker-type aerobic oxidative cyclization catalyzed by a base-free Pd(DMSO)₂(TFA)₂ system to produce various six-membered N-heterocycles, including piperidines.

| Catalyst System | Substrate Type | Product | Key Features | Reference |

| Gold(I) complex / Iodine(III) oxidant | Amino-alkene | O-Substituted Piperidine | Difunctionalization of a double bond. | nih.gov |

| Palladium catalyst / Pyridine-oxazoline ligand | Amino-alkene | Chiral Piperidine | Enantioselective approach. | nih.gov |

| Pd(DMSO)₂(TFA)₂ / O₂ | Alkene tethered to sulfonamide | Substituted Piperidine | Wacker-type aerobic oxidative cyclization. |

Radical cyclizations offer a powerful and versatile method for the construction of piperidine rings under mild conditions. These reactions typically involve the generation of a nitrogen-centered or carbon-centered radical which then undergoes an intramolecular cyclization.

One such approach is the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes, which proceeds in good yields. nih.gov However, a competitive 1,5-hydrogen atom transfer (HAT) can sometimes lead to the formation of a linear alkene byproduct. nih.gov Another technique involves the cyclization of 1,6-enynes, initiated by a radical initiator like triethylborane, to form polysubstituted alkylidene piperidines through a complex radical cascade. nih.gov Photochemical methods have also been employed, for example, in the [2+2] intramolecular cycloaddition of dienes to form bicyclic piperidinones, which can be subsequently reduced to the corresponding piperidines. nih.gov

| Catalyst/Initiator | Substrate Type | Product | Mechanism Feature | Reference |

| Cobalt(II) complex | Linear amino-aldehyde | Piperidine | Radical rebound vs. 1,5-H-transfer. | nih.gov |

| Triethylborane (Et₃B) | 1,6-enyne | Alkylidene Piperidine | Radical cascade with successive cyclizations. | nih.gov |

| Photochemical | Diene | Bicyclic Piperidinone | [2+2] intramolecular cycloaddition. | nih.gov |

Cyclizations involving carbenium ions, or the closely related iminium and N-acyliminium ions, are a highly effective strategy for synthesizing piperidine rings, often with excellent stereocontrol. arkat-usa.org These reactions are typically promoted by Brønsted or Lewis acids. usm.edunih.gov

The aza-Prins cyclization is a prominent example, where a homoallylic amine reacts with an aldehyde to form an iminium intermediate. nih.gov This intermediate undergoes a 6-endo-trig cyclization to generate a carbocation, which is then trapped to afford the substituted piperidine. nih.gov Similarly, N-acyliminium ions, generated from precursors like α-hydroxycarbamates, are highly reactive electrophiles that readily cyclize with tethered π-nucleophiles such as alkenes or alkynes. arkat-usa.orgnih.gov Gold(I) catalysts have also been shown to generate iminium ions from alkynyl(methoxymethyl)amine derivatives, which then undergo cyclization to furnish highly substituted piperidines. researchgate.net Furthermore, Brønsted acid-catalyzed cascades involving the condensation of an aldehyde with an amino-alkyne can trigger an intramolecular coupling between the resulting iminium ion, the alkyne, and an arene to build complex fused piperidine systems. rsc.org

| Catalyst/Promoter | Precursor Type | Reactive Intermediate | Product | Reference |

| ZrCl₄ / NHC-Cu(I) | Homoallylic amine + Aldehyde | Iminium ion | trans-Substituted Piperidine | nih.gov |

| Lewis/Brønsted Acid | α-Oxygenated amide/carbamate | N-Acyliminium ion | Substituted Piperidine | arkat-usa.orgnih.gov |

| Gold(I) complex | Alkynyl(methoxymethyl)amine | Iminium ion | Substituted Piperidine | researchgate.net |

| Brønsted Acid (TfOH) | Amino-alkyne + Aldehyde | Iminium ion | Fused Piperidine System | rsc.orgrsc.org |

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that proceeds in the presence of a base to form a β-keto ester. This reaction is a classic and reliable method for constructing five- and six-membered rings and has been widely applied to the synthesis of piperidone precursors. rsc.org These piperidones, such as piperidine-2,4-diones or 4-piperidones, are versatile intermediates that can be readily converted to the corresponding substituted piperidines through subsequent reduction and functionalization steps. rsc.orgnih.gov

The synthesis typically begins with the coupling of a β-amino ester with a malonate derivative to form an amidodiester. usm.edu This diester then undergoes intramolecular cyclization upon treatment with a base like sodium methoxide. usm.edu The resulting cyclic β-keto ester can then be hydrolyzed and decarboxylated to yield the desired piperidine-2,4-dione. usm.edu This strategy is adaptable for producing a variety of substituted piperidones, including N-unsubstituted derivatives. usm.edu

| Substrate | Base | Intermediate Product | Final Product (after further steps) | Reference |

| Diester of an amino acid derivative | Sodium Alkoxide (e.g., NaOMe) | β-Keto Ester (Piperidone) | Substituted Piperidine | usm.edursc.org |

| Amidodiester | Sodium Methoxide (NaOMe) | 3-Methoxycarbonyl-piperidine-2,4-dione | Substituted Piperidine-2,4-dione | usm.edu |

Intermolecular Coupling Reactions for Piperidine Scaffold Assembly

Intermolecular reactions that form two new bonds are a common strategy for constructing the piperidine skeleton. nih.gov One of the most frequently used methods is reductive amination, which involves the condensation of an amine with aldehydes or ketones, followed by the reduction of the resulting imine intermediate. nih.gov This approach is particularly effective in [5+1] annulation strategies for piperidine synthesis. nih.gov

A more advanced strategy for creating diverse and complex piperidine structures is the use of multicomponent union protocols. nih.gov For instance, Type II Anion Relay Chemistry (ARC) provides a convergent and modular approach to synthesizing 2,4,6-trisubstituted piperidines. nih.gov This method allows for significant chemical and stereochemical diversification by varying the components used in the reaction. nih.gov The process involves an initial multicomponent coupling, followed by an intramolecular SN2 cyclization to form the piperidine ring. nih.gov Subsequent chemoselective modifications can then be performed to achieve the desired final product. nih.gov

Table 1: Overview of Anion Relay Chemistry (ARC) for Piperidine Synthesis

| Step | Description | Key Features |

|---|---|---|

| 1. Type II ARC Coupling | A multi-component union protocol to assemble a linear precursor. nih.gov | Convergent; allows for chemical and stereochemical diversification at C(2) and C(6). nih.gov |

| 2. Mesylation | Activation of a terminal hydroxyl group to facilitate cyclization. nih.gov | Prepares the substrate for intramolecular ring closure. nih.gov |

| 3. Intramolecular SN2 Cyclization | Ring closure to form the piperidine scaffold. nih.gov | Treatment with NaH in THF effectively yields both cis- and trans-piperidines. nih.gov |

| 4. Further Diversification | Chemoselective removal of dithiane moieties and carbonyl reductions. nih.gov | Provides synthetic handles for further functionalization. nih.gov |

Hydrogenation of Pyridine (B92270) Precursors

The reduction of readily available pyridine derivatives is one of the most direct and economical routes to obtaining the saturated piperidine ring. mdpi.comfirsthope.co.in This transformation, however, can be challenging due to the aromatic stability of the pyridine nucleus, often requiring specific catalysts and conditions to proceed efficiently. asianpubs.orgrsc.org

Achieving chemoselectivity is crucial when the pyridine precursor contains other reducible functional groups. rsc.org The choice of catalyst and reaction conditions determines whether the pyridine ring can be reduced while leaving other groups, such as ketones, alkenes, or other aromatic systems, intact. mdpi.comrsc.org

Rhodium-catalyzed transfer hydrogenation has been shown to be a highly effective and chemoselective method for reducing pyridinium (B92312) salts. liv.ac.uk Using a formic acid/triethylamine (HCOOH-Et₃N) mixture, this system can selectively produce either fully saturated piperidines or partially reduced 1,2,3,6-tetrahydropyridines, depending on the substitution pattern of the pyridine ring. liv.ac.uk This method operates under mild conditions (40°C) and with very low catalyst loadings. liv.ac.uk

An example of chemoselectivity in practice is seen in the synthesis of precursors for the Alzheimer's drug Donepezil, where a pyridine ring was fully hydrogenated to a piperidine while a connected indole (B1671886) moiety remained aromatic. mdpi.com However, challenges in chemoselectivity can arise; for instance, during the hydrogenation of 2-acetylpyridine (B122185) with a rhodium oxide catalyst, the ketone was also reduced along with the pyridine ring. rsc.org

A wide array of heterogeneous transition metal catalysts are employed for the hydrogenation of pyridines, including platinum, palladium, rhodium, and ruthenium. asianpubs.orgrsc.orgliv.ac.uk These reactions typically require hydrogen gas, often at elevated pressures, and a suitable catalyst. asianpubs.orgresearchgate.net

Platinum(IV) oxide (PtO₂, Adams' catalyst) is a mild reducing catalyst that has been used for the hydrogenation of substituted pyridines in glacial acetic acid. asianpubs.orgresearchgate.net This method can be challenging, but it allows for the synthesis of various piperidine derivatives at room temperature under hydrogen pressures of 50 to 70 bar. asianpubs.orgresearchgate.net

Rhodium catalysts , such as rhodium on carbon (Rh/C) and rhodium(III) oxide (Rh₂O₃), are also highly effective. rsc.orgorganic-chemistry.org Rh₂O₃ has been identified as a highly active catalyst for the hydrogenation of a broad range of unprotected pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org It demonstrates tolerance for numerous functional groups, including alcohols and amines. rsc.org

Palladium on carbon (Pd/C) is another commonly used catalyst for pyridine reduction. firsthope.co.in Bimetallic catalysts, such as palladium-silver (Pd-Ag) or palladium-copper (Pd-Cu) nanoparticles, have been shown to exhibit enhanced activity, achieving 99% conversion of pyridine to piperidine under relatively mild conditions (60°C, 70 atm H₂). researchgate.net

Table 2: Selected Transition Metal Catalysts for Pyridine Hydrogenation

| Catalyst | Hydrogen Source/Pressure | Solvent | Temperature | Outcome | Reference(s) |

|---|---|---|---|---|---|

| PtO₂ (Adams' catalyst) | H₂ (50-70 bar) | Acetic Acid | Room Temp. | Substituted piperidines | asianpubs.orgresearchgate.net |

| Rh₂O₃ | H₂ (5 bar) | TFE | 40 °C | High activity for various functionalized pyridines | rsc.org |

| Rh/C | H₂ (low pressure) | Various | Various | Effective for pyridine reduction | organic-chemistry.org |

| Pd/C | H₂ | Various | Various | Standard catalyst for hydrogenation | firsthope.co.in |

| Pd-Ag or Pd-Cu nanoparticles | H₂ (70 atm) | Not specified | 60 °C | 99% conversion to piperidine | researchgate.net |

| [Cp*RhCl₂]₂ / NaI | HCOOH-NEt₃ (transfer) | HCOOH-NEt₃ | 40 °C | Chemoselective reduction to piperidines or tetrahydropyridines | liv.ac.uk |

Multicomponent Reaction Sequences for Piperidine Diversification

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. taylorfrancis.com This approach is particularly valuable for generating libraries of structurally diverse piperidines for drug discovery. nih.govtaylorfrancis.com

MCRs offer a direct route to highly functionalized piperidine scaffolds. taylorfrancis.comresearchgate.net For example, a one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters can be catalyzed by ZrOCl₂·8H₂O to produce functionalized piperidines. taylorfrancis.com Similarly, tetrabutylammonium (B224687) tribromide (TBATB) has been used as a catalyst for the multicomponent synthesis of other highly substituted piperidine derivatives. taylorfrancis.com These reactions streamline the synthesis process, increasing molecular complexity and diversity in an efficient manner. nih.govresearchgate.net The resulting complex piperidine scaffolds are attractive starting points for the synthesis of natural product analogues and other bioactive molecules. researchgate.netnih.gov

Methodologies for Oxolane Ring Construction and Functionalization

The oxolane ring, more commonly known as tetrahydrofuran (B95107) (THF), is a prevalent structural motif in a vast number of natural products and biologically active molecules, including lignans (B1203133) and annonaceous acetogenins. nih.govnih.gov Its synthesis has been the subject of extensive research, leading to a variety of reliable methods for its construction.

Synthesis of Tetrahydrofuran Ring Systems

The construction of the tetrahydrofuran ring can be accomplished through several strategic approaches, with intramolecular cyclization being one of the most common. nih.gov

Intramolecular Nucleophilic Substitution: A classical and widely used method involves the intramolecular SN2 reaction of a hydroxyl group with a tethered leaving group, such as a halide or a sulfonate. nih.gov This process, known as the Williamson ether synthesis, effectively closes the five-membered ring. nih.gov

Cyclization via Epoxide Opening: The intramolecular addition of an alcohol to an epoxide is a powerful strategy for forming the THF ring, often with excellent stereocontrol. nih.gov This reaction can be initiated after the in situ generation of the epoxide from a corresponding 1,2-diol derivative. nih.gov

Palladium-Catalyzed Carboetherification: A more modern approach involves the palladium-catalyzed reaction between unsaturated 1,2-diols and aryl or alkenyl bromides. nih.gov This method is particularly versatile as it forms both a C-O bond and a C-C bond in a single step, allowing for the direct installation of substituents on the tetrahydrofuran ring. nih.gov

Photochemical Ring Expansion: An innovative, metal-free method involves the photochemical ring expansion of oxetanes. rsc.orgrsc.org This two-step process begins with a Paternò–Büchi reaction to form the oxetane (B1205548), which then undergoes a photochemical ring expansion to yield the tetrahydrofuran heterocycle under mild and simple conditions. rsc.orgrsc.org

Table 3: Summary of Synthetic Methods for Tetrahydrofuran (Oxolane) Rings

| Method | Description | Key Features | Reference(s) |

|---|---|---|---|

| Intramolecular SN2 Cyclization | A hydroxyl nucleophile displaces a leaving group (e.g., halide, sulfonate) on the same molecule. | Classical, reliable method for forming cyclic ethers. | nih.gov |

| Epoxide Ring Opening | An intramolecular alcohol attacks a tethered epoxide ring. | Allows for good stereochemical control. | nih.gov |

| Pd-Catalyzed Carboetherification | Reaction of an unsaturated diol with an aryl/alkenyl bromide. | Forms C-O and C-C bonds simultaneously, installing substituents directly. | nih.gov |

| Photochemical Ring Expansion | Photochemical rearrangement of an oxetane to a tetrahydrofuran. | Metal-free, mild conditions, proceeds via a diradical pathway. | rsc.orgrsc.org |

Stereoselective Introduction of Oxygen Functionalities to Oxolanes

One effective strategy involves the acidic cyclization of 5-alkene-1,2,4-triol derivatives. This method can produce 3-oxygenated-cis-dialkyl-2,5-substituted tetrahydrofurans with good selectivity. nih.gov The starting chiral alkenol can be prepared from the microbial oxidation of precursors like bromobenzene, establishing an early and efficient introduction of chirality. nih.gov The stereochemical outcome of the cyclization is influenced by factors such as allylic strain and the specific reaction conditions employed. nih.gov

Another modern approach for introducing oxygen functionalities is the thiol-olefin co-oxygenation (TOCO) of substituted allylic alcohols. nih.gov This process generates α-hydroxyperoxides, which are versatile intermediates. These can then be condensed with ketones to form functionalized 1,2,4-trioxanes, showcasing a method for oxygenation that can be adapted for the synthesis of functionalized oxolanes. nih.gov

Formation of the 4-(Oxolan-3-yloxy) Ether Linkage

Nucleophilic Substitution Reactions with Activated Oxolane Intermediates

A primary strategy for forming the ether linkage involves a nucleophilic substitution reaction where the piperidine moiety acts as the nucleophile and the oxolane is the electrophile. This requires the activation of the 3-hydroxyoxolane to create a good leaving group.

This is typically achieved by converting the hydroxyl group at the 3-position of the oxolane into a sulfonate ester, such as a tosylate or mesylate, or into a halide. This "activated" oxolane intermediate is then susceptible to nucleophilic attack by the oxygen of a protected 4-hydroxypiperidine (B117109). The reaction, proceeding via an SN2 mechanism, results in the inversion of stereochemistry at the C-3 position of the oxolane if it is a chiral center. The efficiency of this reaction is dependent on the stability of the carbocation intermediate that can be formed. msu.edu The use of a protic solvent can influence the reaction, which proceeds through a slow, rate-limiting first step followed by a faster second step. msu.edu

Ethereal Bond Formation Strategies at the Piperidine 4-Position

Alternatively, the ether bond can be formed by making the 4-hydroxypiperidine the electrophilic partner or by utilizing coupling reactions that activate the hydroxyl group.

The Williamson ether synthesis is a common method. In this approach, the N-protected 4-hydroxypiperidine is deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a leaving group on the 3-position of the oxolane. This method has been successfully used in the synthesis of related 4-oxypiperidine ethers, for instance, by reacting the sodium salt of 1-benzyl-4-hydroxypiperidine (B29503) with an activated substrate in the presence of a catalytic amount of 15-crown-5 (B104581) to improve solubility and reactivity. nih.gov

Another powerful technique is the Mitsunobu reaction. nih.gov This reaction allows for the direct coupling of 3-hydroxyoxolane with N-protected 4-hydroxypiperidine in the presence of a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov A key feature of the Mitsunobu reaction is that it typically proceeds with a predictable inversion of stereochemistry at the alcohol's stereocenter, providing excellent stereocontrol.

| Method | Piperidine Role | Oxolane Role | Key Reagents | Stereochemistry |

| Williamson Ether Synthesis | Nucleophile (as alkoxide) | Electrophile (with leaving group) | NaH, K₂CO₃ | SN2 inversion at oxolane |

| Mitsunobu Reaction | Nucleophile (as alcohol) | Activated in situ | PPh₃, DEAD/DIAD | Inversion at alcohol stereocenter |

Advanced Synthetic Strategies for Stereoisomers of 4-(Oxolan-3-yloxy)piperidine

Accessing specific diastereomers and enantiomers of this compound requires advanced synthetic strategies that control the stereochemistry of both the piperidine and oxolane rings, as well as their subsequent coupling.

Diastereoselective Synthesis Protocols

Diastereoselectivity can be achieved by coupling a chiral, enantiopure oxolane intermediate with a chiral, enantiopure piperidine intermediate. However, more sophisticated methods focus on establishing the relative stereochemistry during the synthesis of the piperidine ring itself.

One powerful method is the diastereoselective epoxidation of a substituted tetrahydropyridine (B1245486) precursor, followed by regioselective ring-opening of the resulting epoxide. nih.govnih.govresearchgate.net The stereochemistry of the epoxidation can be directed by existing substituents on the tetrahydropyridine ring or by using specialized reagents. For example, a bifunctional epoxidation reagent can use hydrogen bonding to an amino group to direct the epoxidation to a specific face of the alkene. nih.govnih.gov The subsequent nucleophilic ring-opening of this epoxide with an alcohol, such as a 3-hydroxyoxolane derivative, can proceed with high regioselectivity to install the oxygen functionality and create multiple stereocenters with a defined relationship. nih.govnih.govresearchgate.net

Enantioselective Synthesis Methodologies

Enantioselective synthesis is crucial for producing a single enantiomer of the target compound. acs.org This is often accomplished by using chiral auxiliaries or asymmetric catalysis.

A well-established approach involves the use of phenylglycinol-derived oxazolopiperidone lactams. nih.govresearchgate.net These chiral scaffolds allow for the stereocontrolled dialkylation of the lactam enolate, enabling the generation of a quaternary stereocenter at the 3-position of the piperidine ring with high stereoselectivity. nih.gov The choice of the starting lactam's configuration and the sequence of introducing substituents dictates the final stereochemical outcome. nih.gov

Catalytic asymmetric hydrogenation of substituted pyridine precursors is another prominent strategy for accessing enantiopure piperidines. mdpi.comsemanticscholar.org Using chiral transition-metal catalysts, such as those based on iridium or rhodium with chiral P,N-ligands, pyridinium salts can be hydrogenated to yield highly enantioenriched piperidine derivatives. semanticscholar.org These enantiopure piperidines can then be elaborated to form the final target molecule.

| Strategy | Description | Key Features |

| Diastereoselective Epoxidation/Ring-Opening | Epoxidation of a tetrahydropyridine followed by ring-opening with an alcohol nucleophile. nih.govnih.govresearchgate.net | Creates densely functionalized piperidines with high regio- and stereocontrol. nih.govnih.gov |

| Chiral Lactam Alkylation | Use of phenylglycinol-derived oxazolopiperidone lactams to direct the stereoselective introduction of substituents. nih.govresearchgate.net | Allows for the creation of quaternary stereocenters with high enantioselectivity. nih.gov |

| Asymmetric Hydrogenation | Reduction of a substituted pyridine or pyridinium salt using a chiral catalyst. semanticscholar.org | Provides direct access to enantiopure piperidine cores. mdpi.comsemanticscholar.org |

Chiral Auxiliary and Organocatalytic Approaches

The asymmetric synthesis of piperidine derivatives is a significant area of research, driven by their prevalence in pharmaceuticals and natural products. mdpi.com Chiral auxiliaries and organocatalysis represent powerful strategies for controlling the stereochemical outcome of reactions to form chiral molecules like this compound. mdpi.comwikipedia.org

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of a chiral piperidine derivative, a chiral auxiliary could be attached to the piperidine ring or a precursor molecule. For instance, phenylglycinol-derived oxazolopiperidone lactams have been used as versatile building blocks for the enantioselective synthesis of various piperidine-containing natural products. researchgate.net This approach allows for the controlled introduction of substituents at different positions on the piperidine ring. researchgate.net Another strategy involves using carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, to achieve stereoselective synthesis of piperidine derivatives. researchgate.net

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a key tool in asymmetric synthesis. mdpi.com In the context of piperidine synthesis, organocatalysts can facilitate cascade reactions to construct the heterocyclic ring with high stereocontrol. ucd.ienih.gov For example, proline and its derivatives are effective organocatalysts for Mannich reactions, which can be a key step in the formation of substituted piperidines. ucd.ie An organocatalytic approach to polysubstituted piperidines has been demonstrated using a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol. nih.gov This method allows for the formation of multiple contiguous stereocenters with excellent enantioselectivity. nih.gov

While specific examples detailing the use of these methods for the direct synthesis of this compound are not prevalent in the reviewed literature, the general principles of these methodologies are broadly applicable. A potential strategy could involve the stereoselective synthesis of a chiral 4-hydroxypiperidine intermediate using either a chiral auxiliary or an organocatalytic method, followed by etherification with an appropriate oxolane derivative.

Table 1: Examples of Chiral Auxiliaries and Organocatalysts in Piperidine Synthesis

| Approach | Catalyst/Auxiliary | Reaction Type | Key Features |

| Chiral Auxiliary | Phenylglycinol-derived oxazolopiperidone lactams | Alkylation, etc. | Versatile for constructing diverse piperidine structures. researchgate.net |

| Chiral Auxiliary | D-arabinopyranosylamine | Domino Mannich–Michael reaction | High diastereoselectivity in forming piperidinones. researchgate.net |

| Organocatalysis | L-proline | Mannich reaction | Biomimetic approach to 2-substituted piperidines. ucd.ie |

| Organocatalysis | O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | Forms multiple stereocenters with high enantioselectivity. nih.gov |

Solvent and Temperature Optimization in Synthesis

The formation of the ether linkage in this compound would likely proceed via a Williamson ether synthesis, which involves the reaction of an alkoxide with an organohalide. wikipedia.org The efficiency and outcome of this SN2 reaction are highly dependent on the choice of solvent and the reaction temperature. wikipedia.org

Solvent Selection: The choice of solvent is critical in a Williamson ether synthesis. Protic solvents can slow down the reaction by solvating the nucleophilic alkoxide, thereby reducing its reactivity. wikipedia.org Apolar solvents are also generally poor choices. wikipedia.org Polar aprotic solvents, such as acetonitrile (B52724) and N,N-dimethylformamide (DMF), are commonly used as they can dissolve the reactants and promote the SN2 mechanism without significantly solvating the nucleophile. wikipedia.org The use of microwave irradiation in conjunction with solvent-free conditions or with a minimal amount of a high-boiling solvent like DMF has been shown to accelerate Williamson ether synthesis, offering a more environmentally friendly and efficient alternative.

Temperature Control: The reaction temperature has a significant impact on both the rate of reaction and the potential for side reactions. wikipedia.org A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C. wikipedia.org At these temperatures, the reaction is generally complete within 1 to 8 hours. wikipedia.org However, higher temperatures can increase the likelihood of competing elimination reactions, especially if the alkyl halide is secondary or tertiary. wikipedia.org Careful optimization is required to find a temperature that maximizes the yield of the desired ether while minimizing the formation of byproducts. In some industrial applications, much higher temperatures (300 °C and above) have been used with weaker alkylating agents to improve efficiency and selectivity. wikipedia.org

The optimization process for the synthesis of this compound would involve systematically varying the solvent and temperature to determine the ideal conditions. This empirical approach would likely screen a range of polar aprotic solvents and a temperature gradient to identify the conditions that provide the highest yield and purity of the final product.

Table 2: General Conditions for Williamson Ether Synthesis

| Parameter | Conditions | Rationale |

| Solvent | Polar aprotic (e.g., Acetonitrile, DMF) | Promotes SN2 reaction without solvating the nucleophile. wikipedia.org |

| Temperature | 50 - 100 °C | Balances reaction rate and minimization of side reactions. wikipedia.org |

| Reaction Time | 1 - 8 hours | Typical duration for completion at the specified temperature range. wikipedia.org |

Reaction Chemistry and Mechanistic Investigations of 4 Oxolan 3 Yloxy Piperidine

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The secondary amine functionality within the piperidine ring is the most reactive site in the 4-(Oxolan-3-yloxy)piperidine molecule. The nitrogen atom's lone pair of electrons readily participates in reactions with electrophiles, leading to the formation of a diverse range of derivatives.

The nitrogen atom of the piperidine ring can be readily alkylated by reaction with alkyl halides, a classic SN2 reaction. This transformation is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, thus preventing the formation of the unreactive ammonium salt. researchgate.net Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N), and the reaction is often conducted in polar aprotic solvents like acetonitrile (B52724) (ACN) or N,N-dimethylformamide (DMF). researchgate.net

The general mechanism involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the alkyl halide. The choice of reaction conditions can be optimized depending on the reactivity of the alkylating agent. researchgate.net For instance, more reactive alkyl iodides may react at room temperature, while less reactive alkyl chlorides or bromides might require heating. researchgate.netgoogle.com Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to N-alkylated products.

Table 1: Representative N-Alkylation Reactions of Piperidine Derivatives Note: This table presents generalized conditions for N-alkylation of piperidine scaffolds, as specific data for this compound is not extensively documented.

| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Product |

| Methyl Iodide (CH₃I) | K₂CO₃ | DMF | Room Temp | 1-Methyl-4-(oxolan-3-yloxy)piperidine |

| Benzyl Bromide (BnBr) | Et₃N | ACN | 50-70 | 1-Benzyl-4-(oxolan-3-yloxy)piperidine |

| Ethyl Bromide (EtBr) | K₂CO₃ | ACN | Reflux | 1-Ethyl-4-(oxolan-3-yloxy)piperidine |

The nucleophilic piperidine nitrogen can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form stable amide bonds. When reacting directly with a carboxylic acid, a coupling agent is required to activate the carboxyl group, facilitating the nucleophilic attack by the amine. researchgate.net Commonly used coupling reagents in pharmaceutical chemistry include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU), and TBTU, often in the presence of a base like 4-(Dimethylamino)pyridine (DMAP) or diisopropylethylamine (DIPEA). researchgate.netacgpubs.org

The reaction involves the formation of a highly reactive O-acylisourea intermediate (when using carbodiimides), which is then readily displaced by the piperidine nitrogen to yield the corresponding amide. nih.gov The synthesis of compounds such as N-(1,3-diphenylpropyl)-4-(oxolan-3-yloxy)piperidine-1-carboxamide demonstrates this reactivity. molport.com These reactions are typically performed in aprotic solvents like dichloromethane (DCM) or DMF. acgpubs.org

Table 2: General Conditions for Amide Bond Formation with Piperidine Derivatives Note: This table illustrates common conditions for amide coupling reactions involving piperidine scaffolds.

| Carboxylic Acid Derivative | Coupling Reagent/Method | Solvent | Product Type |

| R-COOH | EDC, DMAP | DCM | N-Acyl-4-(oxolan-3-yloxy)piperidine |

| R-COCl | Et₃N | DCM | N-Acyl-4-(oxolan-3-yloxy)piperidine |

| R-COOH | HBTU, DIPEA | DMF | N-Acyl-4-(oxolan-3-yloxy)piperidine |

| R-COOH | Silane Coupling Agents | Toluene | N-Acyl-4-(oxolan-3-yloxy)piperidine |

As a secondary amine, the piperidine nitrogen in this compound is basic and readily reacts with both inorganic and organic acids to form ammonium salts. This is a fundamental acid-base reaction where the nitrogen lone pair accepts a proton from the acid. Salt formation is often employed in the purification of piperidine-containing compounds or to improve their solubility and stability for pharmaceutical applications. For instance, the hydrochloride salt of this compound is commercially available, indicating its stability as a crystalline solid.

The reaction is typically straightforward, involving the addition of the acid to a solution of the amine, often leading to the precipitation of the salt.

Table 3: Examples of Salt Formation

| Acid | Solvent | Salt Product |

| Hydrochloric Acid (HCl) | Diethyl Ether / Ethanol | 4-(Oxolan-3-yloxy)piperidinium chloride |

| Sulfuric Acid (H₂SO₄) | Isopropanol | 4-(Oxolan-3-yloxy)piperidinium sulfate |

| p-Toluenesulfonic Acid | Methanol | 4-(Oxolan-3-yloxy)piperidinium p-toluenesulfonate |

Secondary amines, such as this compound, react with aldehydes and ketones to form enamines or aminals. The reaction with a ketone or an aldehyde containing an α-hydrogen typically yields an enamine. The mechanism proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. This intermediate then dehydrates, and a proton is lost from the α-carbon to form the stable C=C double bond of the enamine. ysu.edu

In reactions with aldehydes lacking α-hydrogens, such as formaldehyde, or under specific conditions, an aminal can be formed. This involves the reaction of two equivalents of the amine with one equivalent of the carbonyl compound.

Table 4: Hypothetical Reactions with Carbonyl Compounds

| Carbonyl Compound | Product Type | Putative Product Name |

| Cyclohexanone | Enamine | 1-(4-(Oxolan-3-yloxy)piperidin-1-yl)cyclohex-1-ene |

| Acetone | Enamine | 2-(4-(Oxolan-3-yloxy)piperidin-1-yl)prop-1-ene |

| Benzaldehyde | Enamine | 1-(4-(Oxolan-3-yloxy)piperidin-1-yl)-1-phenylmethene (initially, may be unstable) |

| Formaldehyde | Aminal | Bis(4-(oxolan-3-yloxy)piperidin-1-yl)methane |

Transformations of the Oxolane Ring Moiety

The oxolane (tetrahydrofuran) ring is a saturated cyclic ether and is generally less reactive than the piperidine nitrogen. It is stable to many common reagents, including bases, mild acids, and nucleophiles. However, under specific and often harsh conditions, it can undergo transformations.

While the ether linkages of the oxolane ring are robust, transformations are theoretically possible, though not widely reported for this compound itself.

Ring Opening: Ethers can be cleaved by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), at high temperatures. In the case of this compound, this would likely lead to the opening of the oxolane ring to form a dihalogenated or hydroxy-halogenated derivative, although this would be a destructive transformation rather than a selective functionalization. Cationic ring-opening polymerization is a known reaction for tetrahydrofuran (B95107) itself, initiated by strong acids or silyl triflates, but this is less relevant for a substituted monomer in the context of small molecule synthesis. researchgate.net

C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of C-H bonds. For the oxolane ring, radical-based or transition-metal-catalyzed reactions could potentially introduce substituents at the carbon atoms adjacent to the ether oxygen (C2 and C5 positions), which are activated. However, achieving selectivity in the presence of the reactive piperidine ring would be a significant challenge and would likely require N-protection.

Oxidation: Strong oxidizing agents can potentially oxidize the C-H bonds adjacent to the ether oxygen, leading to the formation of lactones. This transformation is known for simple tetrahydrofuran derivatives but would require careful control to avoid side reactions on the piperidine moiety.

Due to the general stability of the tetrahydrofuran ring, functional group interconversions on this part of the this compound molecule are not common synthetic strategies without a pre-existing functional handle on the ring itself. nih.gov Most synthetic approaches utilize pre-functionalized oxolane building blocks to construct the desired molecule. nih.gov

Lack of Specific Research Data Precludes In-Depth Analysis of this compound's Reaction Chemistry

Despite a comprehensive search of scientific literature and patent databases, detailed research findings on the specific reaction chemistry of this compound are not publicly available. As a result, a thorough and scientifically accurate article detailing the ring-opening reactions, ether linkage cleavage and derivatization, and mechanistic investigations of this particular compound, as per the requested outline, cannot be generated at this time.

General principles of organic chemistry provide a theoretical framework for predicting the reactivity of this compound. The molecule contains a piperidine ring and a tetrahydrofuran (oxolane) ring connected by an ether linkage. Both the piperidine nitrogen and the ether oxygen are potential sites for protonation under acidic conditions, which is the typical first step in many reactions of such functional groups.

Theoretical Considerations for Potential Reactivity:

Ring-Opening Reactions of the Oxolane Moiety: The tetrahydrofuran ring is a cyclic ether. In the presence of strong acids, particularly hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI), cyclic ethers can undergo ring-opening reactions. wikipedia.orglongdom.orglibretexts.orgchemistrysteps.com The reaction is initiated by the protonation of the ether oxygen, forming a good leaving group (an alcohol). Subsequently, a nucleophile (the halide ion) attacks one of the adjacent carbon atoms, leading to the cleavage of a C-O bond. wikipedia.orglibretexts.org The regioselectivity of this attack would depend on the reaction mechanism, which can be either SN1 or SN2, influenced by the stability of potential carbocation intermediates and steric hindrance at the carbon atoms alpha to the ether oxygen. wikipedia.orglongdom.org

Cleavage and Derivatization of the Ether Linkage: The ether bond connecting the piperidine and oxolane rings is also susceptible to cleavage under harsh acidic conditions, for instance, with strong acids like HBr or HI, or with potent Lewis acids such as boron tribromide (BBr₃). mdma.ch This cleavage would be expected to yield 4-hydroxypiperidine (B117109) and a halogenated derivative of tetrahydrofuran. The mechanism of this cleavage would also follow either an SN1 or SN2 pathway, dictated by the nature of the substituents on the ether. wikipedia.orglongdom.org Following cleavage, the resulting hydroxyl group on the piperidine and the reactive functional group on the cleaved tetrahydrofuran derivative could be further functionalized or derivatized.

Investigations into Reaction Mechanisms and Transition State Analysis: Without experimental data, any discussion of reaction mechanisms and transition state analysis for this compound remains purely speculative. Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to model these reactions, calculate activation energies, and predict the structures of transition states. Such theoretical studies would provide valuable insights into the preferred reaction pathways and the factors governing selectivity. However, no such computational or experimental mechanistic studies specifically for this compound have been found in the surveyed literature.

Computational and Theoretical Chemistry Studies of 4 Oxolan 3 Yloxy Piperidine

Molecular Modeling and Conformational Analysis

Molecular modeling of 4-(Oxolan-3-yloxy)piperidine is crucial for understanding its spatial arrangement, which in turn influences its physical, chemical, and biological properties. The presence of two flexible heterocyclic rings, piperidine (B6355638) and oxolane, connected by an ether linkage, gives rise to a complex conformational landscape.

Energy Minimization and Conformational Sampling

To identify the most stable three-dimensional structures of this compound, computational chemists employ energy minimization and conformational sampling techniques. These methods systematically explore the potential energy surface of the molecule to locate low-energy conformers.

Energy minimization calculations are typically performed using molecular mechanics force fields or, for higher accuracy, quantum mechanical methods. For a molecule like this compound, initial conformational searches would likely be carried out using methods such as molecular dynamics simulations or Monte Carlo simulations to broadly sample the conformational space. The resulting low-energy structures are then subjected to full geometry optimization using a more robust theoretical level, such as Density Functional Theory (DFT).

The primary conformational isomerism in this compound arises from the orientation of the oxolanyloxy substituent on the piperidine ring. The substituent can be either in an axial or an equatorial position. Computational studies on analogous 4-substituted piperidines consistently show that the equatorial conformer is thermodynamically more stable than the axial conformer. nih.govacs.org This preference is attributed to the avoidance of steric hindrance, specifically 1,3-diaxial interactions, that would be present in the axial conformer.

A hypothetical energy profile for the equatorial and axial conformers of this compound, based on calculations of similar systems, is presented in Table 1.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Equatorial | 0.00 | ~95 |

| Axial | ~2.0 | ~5 |

Note: These values are illustrative and based on typical energy differences found for 4-substituted piperidines. The actual values would require specific calculations for this molecule.

Analysis of Ring Conformations (Piperidine and Oxolane)

Piperidine Ring: The piperidine ring in its lowest energy state adopts a chair conformation, which minimizes both angle strain and torsional strain. wikipedia.org In this compound, the chair conformation is expected to be the most stable. The nitrogen atom in the piperidine ring undergoes rapid inversion, but in the unsubstituted ring, the two chair forms are equivalent. The presence of the bulky oxolanyloxy group at the C4 position is expected to exist predominantly in the equatorial position to minimize steric interactions. nih.govacs.org

Oxolane (Tetrahydrofuran) Ring: The oxolane ring is not planar and undergoes a dynamic process called pseudorotation, rapidly interconverting between various envelope and twist conformations. aip.orgaip.org The two most commonly discussed conformations are the twisted (C2 symmetry) and the bent or envelope (Cs symmetry) forms, which have very similar energies. aip.org The energy barrier for this pseudorotation is very low, making the ring highly flexible at room temperature. The attachment of the oxolane ring to the piperidine moiety via the ether linkage at the C3 position of the oxolane ring is not expected to significantly restrict this pseudorotation, although it may slightly alter the relative energies of the different envelope and twist conformers.

Intermolecular Interactions and Hydrogen Bonding Networks

The this compound molecule possesses several sites capable of engaging in intermolecular interactions, particularly hydrogen bonding. The nitrogen atom of the piperidine ring has a lone pair of electrons and can act as a hydrogen bond acceptor. The hydrogen atom attached to the nitrogen is a potential hydrogen bond donor. Additionally, the oxygen atom in the oxolane ring and the ether linkage also have lone pairs and can act as hydrogen bond acceptors.

In a condensed phase or in the presence of protic solvents, these sites can lead to the formation of extensive hydrogen bonding networks. Computational studies can model these interactions, for instance, by calculating the interaction energies between a molecule of this compound and one or more water molecules. These calculations help in understanding the solvation process and the molecule's solubility characteristics.

In the solid state, these hydrogen bonds would play a crucial role in determining the crystal packing. Theoretical studies on similar systems, such as fagopyrins which contain a piperidine ring, have shown the importance of intramolecular and intermolecular hydrogen bonds in stabilizing specific conformations. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and spectroscopic properties of this compound.

Density Functional Theory (DFT) Studies for Electronic Structure

DFT calculations are widely used to obtain optimized molecular geometries, electronic energies, and various electronic properties. A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-31G* or a larger one for more accurate results. reddit.comnih.gov

Geometry optimization with DFT would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound. An analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal information about the molecule's reactivity. The HOMO is typically localized on the electron-rich regions, such as the nitrogen and oxygen atoms, indicating these are the likely sites for electrophilic attack. The LUMO would indicate the regions susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov

A Molecular Electrostatic Potential (MEP) map can also be generated from the DFT calculations. The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions.

Theoretical Prediction of Spectroscopic Properties

DFT calculations are also a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net By calculating the isotropic shielding values for each nucleus in the molecule and referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated. These predicted spectra can be invaluable in assigning the signals in an experimental spectrum, especially for complex molecules. Table 2 presents hypothetical calculated ¹³C and ¹H NMR chemical shifts for the major equatorial conformer of this compound, based on known shifts for piperidine and oxolane derivatives. chemicalbook.comresearchgate.net

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| Piperidine C2, C6 | ~45-50 | Piperidine H2, H6 | ~2.6-3.1 |

| Piperidine C3, C5 | ~30-35 | Piperidine H3, H5 | ~1.4-1.9 |

| Piperidine C4 | ~70-75 | Piperidine H4 | ~3.3-3.8 |

| Oxolane C2' | ~68-72 | Oxolane H2' | ~3.7-4.0 |

| Oxolane C3' | ~78-82 | Oxolane H3' | ~4.0-4.3 |

| Oxolane C4' | ~25-30 | Oxolane H4' | ~1.8-2.2 |

| Oxolane C5' | ~65-70 | Oxolane H5' | ~3.6-3.9 |

Note: These are estimated values based on analogous structures and require specific DFT calculations for accurate prediction.

IR Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can aid in the interpretation of experimental infrared (IR) spectra. After a geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

The calculated IR spectrum would show characteristic peaks corresponding to different vibrational modes of the molecule. For this compound, key vibrational modes would include the N-H stretch, C-H stretches (from both rings), C-O-C stretches of the ether linkage and the oxolane ring, and various bending and rocking modes of the rings. Table 3 lists some of the expected key vibrational frequencies. aip.orgijrpc.com

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (Piperidine & Oxolane) | 2850 - 3000 |

| C-O-C Stretch (Ether & Oxolane) | 1070 - 1150 |

| C-N Stretch | 1000 - 1250 |

Note: These are general ranges for the specified functional groups.

Computational and Theoretical Chemistry of this compound: A Field of Unexplored Potential

Initial investigations into the computational and theoretical chemistry of this compound reveal a notable scarcity of dedicated research on this specific molecule. While computational studies are prevalent for a wide array of piperidine derivatives, particularly in the context of drug discovery and materials science, this compound itself does not appear to have been the subject of focused computational analysis in the available scientific literature.

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules. Techniques such as molecular orbital and electron density analysis can provide deep insights into the electronic structure, reactivity, and potential interaction sites of a compound. Furthermore, computational methods are instrumental in elucidating reaction mechanisms, identifying transition states, and predicting reaction kinetics and selectivity. However, the application of these methods to this compound remains an open area for future research.

The broader field of piperidine chemistry has benefited significantly from computational approaches. For instance, studies on various piperidine-based compounds have successfully employed computational methods to explore their binding modes with biological targets. nih.gov These studies often involve molecular docking and dynamic simulations to understand intermolecular interactions at the atomic level. nih.gov Similarly, computational investigations into the reaction mechanisms of piperidine with other molecules, such as the nucleophilic aromatic substitution (SNAr) reactions of pyridine (B92270) derivatives, have provided valuable insights into transition states and activation energies. researchgate.net

While these examples highlight the potential of computational chemistry to illuminate the properties of piperidine-containing molecules, the specific electronic and structural contributions of the oxolan-3-yloxy substituent in this compound are yet to be computationally explored. Such studies would be invaluable for a comprehensive understanding of its chemical behavior and for guiding its potential applications. The absence of specific computational data for this compound underscores a gap in the current body of research and presents an opportunity for future scientific inquiry.

Derivatization and Scaffold Modification Studies of 4 Oxolan 3 Yloxy Piperidine

Introduction of Substituents on the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is the most readily functionalized position, providing a straightforward handle for introducing a wide array of substituents to modulate a compound's properties. The choice of substituent on the nitrogen atom can significantly impact a molecule's potency, selectivity, solubility, and metabolic stability. Common strategies for this modification include N-alkylation, N-arylation, and reductive amination.

N-Alkylation and N-Arylation: Direct N-alkylation is typically achieved by reacting the 4-(oxolan-3-yloxy)piperidine core with an alkyl or benzyl halide (e.g., bromide, chloride, or iodide) in the presence of a non-nucleophilic base. researchgate.netchemicalforums.com Common conditions involve using potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net To avoid the formation of quaternary ammonium salts, the alkylating agent is often added slowly to an excess of the piperidine. researchgate.net N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Reductive Amination: Reductive amination is a versatile and widely used method for forming C-N bonds and is a powerful alternative to direct alkylation. researchgate.netharvard.edu This reaction involves the condensation of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. mdpi.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mild nature and high selectivity for the iminium ion over the carbonyl precursor. harvard.eduresearchgate.net This method is highly functional group tolerant, making it suitable for complex molecule synthesis. harvard.edu

Table 1: Examples of N-Substitutions on this compound

| Entry | Reagents and Conditions | R Group | Product |

|---|---|---|---|

| 1 | Benzyl bromide, K₂CO₃, DMF | Benzyl | 1-Benzyl-4-(oxolan-3-yloxy)piperidine |

| 2 | Benzaldehyde, NaBH(OAc)₃, CH₂Cl₂ | Benzyl | 1-Benzyl-4-(oxolan-3-yloxy)piperidine |

| 3 | Acetone, NaBH₃CN, MeOH | Isopropyl | 1-Isopropyl-4-(oxolan-3-yloxy)piperidine |

| 4 | 4-Fluorobenzaldehyde, NaBH(OAc)₃, CH₂Cl₂ | 4-Fluorobenzyl | 1-(4-Fluorobenzyl)-4-(oxolan-3-yloxy)piperidine |

Functionalization of the Piperidine Ring at Other Positions

While the piperidine nitrogen is the most common site for modification, functionalization at the carbon atoms of the piperidine ring (C2, C3, and C4) allows for more subtle and spatially defined structural changes. These modifications are crucial for optimizing interactions with biological targets. Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have emerged as powerful tools for achieving site-selective derivatization. nih.govnih.gov

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been shown to selectively functionalize the piperidine ring. nih.gov The position of functionalization can be directed by the choice of the protecting group on the piperidine nitrogen and the specific rhodium catalyst used. nih.govnih.gov For instance, an N-Boc protecting group can direct functionalization to the C2 position, while other specialized N-acyl groups can steer the reaction to the C4 position. nih.gov Although the ether substituent at the C4 position of this compound presents a unique electronic environment, these advanced methodologies offer potential pathways for introducing substituents at the C2, C3, and C4 positions, thereby enabling a comprehensive exploration of the chemical space around the piperidine core.

Table 2: Potential Site-Selective Functionalization of the Piperidine Ring

| Position | General Method | Example Substituent | Potential Product |

|---|---|---|---|

| C2 | Rhodium-catalyzed C-H insertion (with N-Boc) | -CH(CO₂Me)Ph | Methyl 2-phenyl-2-(4-(oxolan-3-yloxy)piperidin-2-yl)acetate |

| C3 | Multi-step sequence (e.g., cyclopropanation/ring-opening) | -CH₂CO₂Et | Ethyl 2-(4-(oxolan-3-yloxy)piperidin-3-yl)acetate |

| C4 | Rhodium-catalyzed C-H insertion (with specific N-acyl group) | -CH(CO₂Me)Ar | Methyl 2-aryl-2-(4-(oxolan-3-yloxy)piperidin-4-yl)acetate |

Modification of the Oxolane Ring Structure

Modification of the oxolane ring is a key strategy for fine-tuning the physicochemical properties of the parent molecule. The oxolane moiety influences parameters such as lipophilicity, hydrogen bonding capacity, and metabolic stability. Bioisosteric replacement is a common approach where the oxolane ring is substituted with other cyclic systems to improve drug-like properties while retaining or enhancing biological activity. nih.gov

Potential bioisosteres for the oxolane ring include other five- or six-membered heterocycles (e.g., tetrahydrothiophene, pyrrolidine) or carbocycles (e.g., cyclopentane, cyclohexane). Introducing heteroatoms can increase polarity and reduce metabolic degradation, which often occurs at alkyl rings. cambridgemedchemconsulting.com For example, replacing the oxolane oxygen with sulfur could alter bond angles and electronic properties, while replacing it with a protected nitrogen could introduce a new point for derivatization or hydrogen bonding. Fluorination of the oxolane ring is another strategy to block sites of metabolism and modulate the pKa of nearby functional groups. nih.gov

Synthesis of Spiropiperidine and Condensed Piperidine Analogues

Creating more complex, three-dimensional structures from the this compound scaffold can lead to compounds with improved pharmacological profiles by exploring new regions of chemical space. nih.gov This can be achieved through the synthesis of spirocyclic or condensed (fused) ring systems. nih.govnih.gov

Spiropiperidines: These compounds feature two rings sharing a single carbon atom. A common synthetic route to 4-spiropiperidines involves the conversion of a 4-substituted piperidine into a 4-piperidone intermediate. dtic.mil For the this compound scaffold, this would require cleavage of the ether bond and oxidation of the resulting alcohol. The subsequent 4-piperidone can then undergo reactions such as a Knoevenagel condensation followed by a Michael addition and cyclization to form a new spiro-ring. nih.gov The synthesis of oxa-spirocycles via iodocyclization represents another modern approach to creating novel spirocyclic systems with improved solubility. nih.gov

Condensed Piperidines: These are bicyclic systems where the piperidine ring is fused to another ring. They can be synthesized through various intramolecular cyclization strategies. nih.gov For example, a substituent introduced on the piperidine nitrogen could contain a reactive group (e.g., an alkene or alkyne) that can participate in an intramolecular aza-Heck reaction or a radical-mediated cyclization to form a new fused ring. nih.gov Another approach is the [2+2] intramolecular cycloaddition of dienes to form bicyclic piperidinones, which can be reduced to the corresponding condensed piperidines. nih.gov

Development of Linker Chemistry for Conjugation Studies

Linkers can be broadly categorized based on their composition, such as alkyl chains, polyethylene glycol (PEG) chains, or more rigid structures like cycloalkanes (piperidine, piperazine). nih.govbroadpharm.com The incorporation of piperidine or piperazine moieties into the linker is a common strategy to increase rigidity and metabolic stability. nih.govnih.gov The attachment of these linkers to the piperidine nitrogen of the scaffold is typically achieved through stable amide bond formation or via reductive amination. The choice of linker length and composition is critical for achieving the optimal spatial orientation between the scaffold and the conjugated partner, which is essential for biological function. nih.gov

Table 3: Common Linker Types for Conjugation to the Piperidine Nitrogen

| Linker Type | Key Feature | Example Structure Fragment |

|---|---|---|

| Alkyl Chain | Flexible | -CO-(CH₂)ₙ-... |

| PEG | Increases solubility | -CO-(CH₂CH₂O)ₙ-... |

| Piperazine-based | Rigid, improves physicochemical properties | -CO-(piperazine)-... |

| Triazole-based | Rigid, formed via "click chemistry" | -(triazole)-(CH₂)ₙ-... |

Applications As Building Blocks and Precursors in Complex Chemical Synthesis

Role of 4-(Oxolan-3-yloxy)piperidine in Multistep Organic Transformations

In multistep organic synthesis, this compound serves as a crucial precursor that introduces a specific three-dimensional architecture into the target molecule. The piperidine (B6355638) nitrogen offers a reactive site for a variety of chemical modifications, allowing for the extension of the molecular framework. Common transformations involving the piperidine nitrogen include N-alkylation, N-arylation, acylation, and reductive amination. These reactions are fundamental in building molecular complexity and are widely employed in the synthesis of pharmaceutical agents. mdpi.com

The general reactivity of the piperidine moiety allows for its incorporation into larger, more complex structures through a series of sequential reactions. For instance, the secondary amine of the piperidine can be functionalized to introduce various substituents, which can then undergo further chemical modifications. This step-wise approach is a cornerstone of modern organic synthesis, enabling the precise construction of molecules with desired chemical and biological properties.

Table 1: Representative Multistep Transformations Involving the Piperidine Moiety

| Transformation | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N-Alkyl-4-(oxolan-3-yloxy)piperidine |

| N-Arylation | Aryl halide (e.g., Ar-Cl), Palladium catalyst, Ligand, Base | N-Aryl-4-(oxolan-3-yloxy)piperidine |

| Acylation | Acyl chloride (e.g., RCOCl), Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | N-Acyl-4-(oxolan-3-yloxy)piperidine |

| Reductive Amination | Aldehyde or Ketone (e.g., R'COR''), Reducing agent (e.g., NaBH(OAc)₃) | N-Substituted-4-(oxolan-3-yloxy)piperidine |

This table presents illustrative examples of common synthetic transformations.

Utilization in the Synthesis of Diverse Chemical Entities

The structural features of this compound make it a valuable scaffold for the synthesis of a diverse range of chemical entities. Its application is particularly prominent in the development of novel drug candidates for neurological disorders, including potential antidepressants and receptor modulators. myskinrecipes.com The conformationally restricted nature of the fused ring system is thought to enhance binding selectivity to specific biological targets. myskinrecipes.com

Medicinal chemists utilize this building block to explore new chemical space in the quest for more effective and selective therapeutic agents. By modifying the core structure of this compound, researchers can systematically investigate structure-activity relationships (SAR) and optimize the pharmacological profile of lead compounds. This approach has been instrumental in the discovery of new treatments for pain management and cognitive disorders. myskinrecipes.com

Table 2: Examples of Chemical Entities Synthesized from Piperidine-based Scaffolds

| Target Compound Class | Key Synthetic Step | Potential Therapeutic Area |

| Novel Antidepressants | N-Arylation with a substituted aromatic ring | Central Nervous System Disorders |

| Selective Receptor Modulators | N-Alkylation with a functionalized side chain | Neurological Diseases |

| Analgesics | Acylation to introduce specific pharmacophores | Pain Management |

| Cognitive Enhancers | Multi-step synthesis to build a complex heterocyclic system | Cognitive Disorders |

This table provides examples of compound classes that can be synthesized using piperidine scaffolds, illustrating the versatility of this building block.

General Precursor Studies and Synthetic Strategies

General precursor studies involving piperidine derivatives focus on developing efficient and scalable synthetic routes to these valuable intermediates. mdpi.com The synthesis of this compound itself is a key area of process chemistry research, aiming to provide a reliable and cost-effective supply for drug discovery and development programs.

Synthetic strategies often involve the protection of the piperidine nitrogen, followed by the desired chemical transformations, and concluding with a deprotection step. The choice of protecting group is critical and depends on the specific reaction conditions of the subsequent steps. This strategic approach allows for the selective modification of different parts of the molecule without unintended side reactions. The versatility of the piperidine ring as a synthetic building block is a central theme in contemporary organic and medicinal chemistry. mdpi.com

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Oxolan-3-yloxy)piperidine, and how can reaction yields be optimized?

- Methodology : A common approach involves nucleophilic substitution between oxolane derivatives and piperidine precursors. For example, analogous syntheses (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) use dichloromethane as a solvent and NaOH for deprotonation, achieving 99% purity after column chromatography . Optimize yields by controlling reaction time (12-24 hours), temperature (0–25°C), and stoichiometric ratios (1:1.2 for nucleophile:electrophile).

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positioning and stereochemistry (e.g., piperidine ring protons at δ 2.5–3.5 ppm, oxolane protons at δ 3.7–4.2 ppm) .

- HPLC : Use C18 columns with UV detection (λ = 220–254 nm) to assess purity (>98%) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ calculated for C9H17NO2: 184.1338) .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Guidelines :